
2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer properties, and studies have been conducted to investigate its potential as a therapeutic agent for cancer treatment. It has also been studied for its potential use as an antimicrobial agent, with promising results in inhibiting the growth of various bacterial strains.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial strains. Additionally, it has been shown to have anti-inflammatory properties, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide in lab experiments is its potential as a therapeutic agent for cancer treatment. It has also been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs. However, one limitation of using 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential use as a therapeutic agent for cancer treatment. Another direction is to explore its potential as an antimicrobial agent, with a focus on its effectiveness against antibiotic-resistant bacterial strains. Additionally, future studies could evaluate its safety and toxicity profile, which could inform its potential use in clinical settings.
In conclusion, 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of the product, and studies have shown that it has anticancer, antimicrobial, and anti-inflammatory properties. Future research could further explore its mechanism of action, safety profile, and potential as a therapeutic agent for cancer treatment and antimicrobial agent.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide involves the reaction of 3,4-dihydroisocoumarin with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an amine such as methylamine to yield the final product. The synthesis method has been optimized to produce high yields of the product and has been widely used in scientific research.
Propriétés
IUPAC Name |
2-chloro-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-6-12(15)14-7-9-2-1-3-10-8-16-5-4-11(9)10/h1-3H,4-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDBDFJQVPBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)
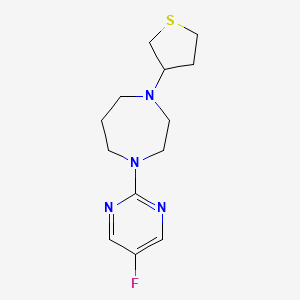
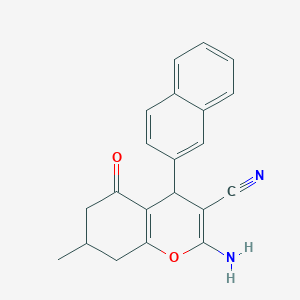
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)

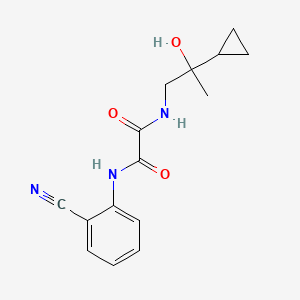
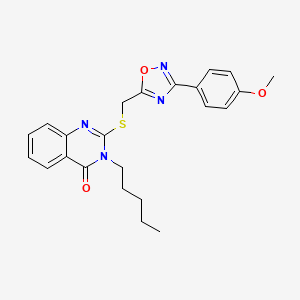
![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)

![3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426028.png)
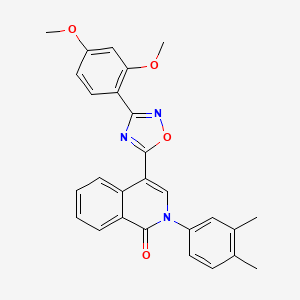
![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)